molecular formula C9H10ClNO4S B1392466 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid CAS No. 1242825-81-5

2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid

Cat. No. B1392466
M. Wt: 263.7 g/mol
InChI Key: ZWGDXPBBNOICRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid is a chemical compound with the CAS Number: 1242825-81-5. It has a molecular weight of 263.7 . The IUPAC name for this compound is 2-chloro-5-(N-methylmethylsulfonamido)benzoic acid . It is also known as Meclofenamic acid, a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the family of fenamate drugs.


Molecular Structure Analysis

The InChI code for 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid is 1S/C9H10ClNO4S/c1-11(16(2,14)15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) . The molecular formula of this compound is C9H10ClNO4S .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid include a molecular weight of 263.7 . The predicted melting point is between 183-185 °C .

Scientific Research Applications

Na+/H+ Antiporter Inhibitors

(M. Baumgarth, N. Beier, R. Gericke, 1997) explored the use of benzoylguanidines, which are structurally similar to 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid, as Na+/H+ exchanger inhibitors. These compounds showed potential as adjunctive therapy in acute myocardial infarction treatment.

Plant Growth Regulators

(Mary B. Pybus, M. S. Smith, R. L. Wain, F. Wightman, 1959) studied the physiological activity of chloro- and methyl-substituted benzoic acids (which include compounds similar to 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid) in regulating plant growth.

Biological Imaging Applications

(Elizabeth M. Nolan, J. Jaworski, Maryann E Racine, Morgan Sheng, S. Lippard, 2006) discussed the development of Zinpyr family dyes, which are derivatives of benzoic acid compounds similar to 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid, for biological imaging.

Synthesis and Industrial Application

(H. Yin, 2002) introduced a method for synthesizing 4-(methylsulfonyl)benzoic acid, a compound closely related to 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid, highlighting its industrial application and environmental benefits.

Amino Acid Synthesis and Receptor Binding

(G. R. Brown, A. Foubister, 1984) explored the synthesis of compounds like p-[2-(5-chloro-2-methoxy-benzamido)ethyl]benzoic acid, structurally related to 2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid, and their role in binding at insulin-releasing receptor sites.

properties

IUPAC Name

2-chloro-5-[methyl(methylsulfonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-11(16(2,14)15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGDXPBBNOICRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)Cl)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[methyl(methylsulfonyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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